molecular formula C17H18BrNO4 B2359630 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide CAS No. 1797964-17-0

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide

Cat. No.: B2359630
CAS No.: 1797964-17-0
M. Wt: 380.238
InChI Key: LCSHXKMAWPADFG-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by the presence of a bromine atom, a benzamide group, and a hydroxyethyl group attached to a dimethoxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydroxyethylation: The brominated benzamide is then reacted with 3,4-dimethoxyphenylacetic acid under basic conditions to introduce the hydroxyethyl group.

    Coupling Reaction: The final step involves coupling the hydroxyethylated intermediate with 3,4-dimethoxyphenylamine under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-carboxyethyl)benzamide

    Reduction: N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

    Substitution: 3-amino-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

Scientific Research Applications

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,4-dimethoxyphenyl)benzamide
  • 3-bromo-N-(2-hydroxyethyl)benzamide
  • N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

Uniqueness

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide is unique due to the presence of both the bromine atom and the hydroxyethyl group attached to the dimethoxyphenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-22-15-7-6-11(9-16(15)23-2)14(20)10-19-17(21)12-4-3-5-13(18)8-12/h3-9,14,20H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHXKMAWPADFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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